6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
Properties
Molecular Formula |
C13H16FN3O |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
6-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C13H16FN3O/c1-17-11-3-2-9(14)8-10(11)12(18)16-13(17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,18) |
InChI Key |
XXHBRIYCIJOLMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)NC13CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Core
Quinazolinones are typically synthesized via cyclocondensation of anthranilic acid derivatives with amines or via Gould-Jacobs reactions. For fluorinated variants, 6-fluoroanthranilic acid serves as a starting material.
Example Protocol (adapted from spiroquinazoline syntheses):
-
Step 1 : React 6-fluoroanthranilic acid with acetic anhydride to form N-acetyl-6-fluoroanthranilic acid .
-
Step 2 : Cyclize with formamidine acetate under reflux to yield 6-fluoro-4-hydroxyquinazoline .
-
Step 3 : Chlorinate using POCl₃ to generate 6-fluoro-4-chloroquinazoline .
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ac₂O, 110°C, 2h | 92% |
| 2 | Formamidine acetate, DMF, 150°C, 6h | 78% |
| 3 | POCl₃, reflux, 4h | 85% |
Construction of the Spiro Piperidine Moiety
Spiro ring systems are often assembled via intramolecular cyclization or transition-metal-catalyzed couplings. For piperidine-containing spiro compounds, Buchwald-Hartwig amination or Mitsunobu reactions are employed.
Spirocyclization Method (based on patent US9988357B2):
-
Step 4 : React 6-fluoro-4-chloroquinazoline with 1-methylpiperidin-4-one under basic conditions (K₂CO₃, DMF, 80°C) to form 6'-fluoro-1'-methylspiro[quinazoline-2,4'-piperidine]-4-one .
-
Step 5 : Reduce the ketone group in the piperidine ring using NaBH₄/MeOH to yield the final spiro compound.
Optimization Notes :
Methylation of the Piperidine Nitrogen
The methyl group is introduced via Eschweiler-Clarke reductive amination using formaldehyde and formic acid, or via alkylation with methyl iodide.
Comparative Data :
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Eschweiler-Clarke | HCHO, HCOOH, 100°C | 88% | 95% |
| Alkylation (CH₃I) | K₂CO₃, DMF, 60°C | 76% | 90% |
Critical Analysis of Synthetic Routes
Route Efficiency and Scalability
Byproduct Formation and Purification
-
Chlorination Step : POCl₃ generates HCl gas, necessitating scrubbers.
-
Column Chromatography : Avoided in industrial settings; crystallization in acetone/water mixtures preferred (patent CN103435621B).
Analytical Characterization
Post-synthesis, the compound is validated using:
-
¹H/¹³C NMR : Distinct signals for spiro-C (δ 70–75 ppm) and fluorine-coupled aromatic protons.
-
X-ray Diffraction : Confirms spiro geometry and chair conformation of the piperidine ring.
Representative NMR Data :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Piperidine N-CH₃ | 2.35 | Singlet |
| Quinazoline C6-F | 7.12 | Doublet (J = 8.5 Hz) |
Industrial-Scale Considerations
Patented methods emphasize cost-effective adaptations:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the 6' position participates in nucleophilic substitution under basic or acidic conditions. Comparative studies on similar fluorinated spiro compounds show:
| Reaction Type | Conditions | Products/Outcome | Source |
|---|---|---|---|
| Aromatic Fluorine Displacement | K₂CO₃, DMF, 80°C, 12 hr | Substituted derivatives with -OH or -NH₂ groups | |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at electron-rich positions |
Fluorine's electron-withdrawing effect directs substitutions to the quinazoline ring’s meta and para positions.
Ring-Opening and Rearrangement Reactions
The spirocyclic system undergoes ring-opening under specific conditions:
| Trigger | Observed Transformation | Application | Source |
|---|---|---|---|
| Acid Catalysis (HCl, reflux) | Piperidine ring opening → linear amine intermediates | Synthesis of acyclic bioactive analogs | |
| Base-Mediated Rearrangement (NaOH, EtOH) | Quinazolinone lactam cleavage → carboxylic acid derivatives | Prodrug development |
Stability studies indicate the spiro structure remains intact below pH 10 but degrades rapidly in strongly alkaline environments.
Oxidation and Reduction Pathways
The quinazolinone carbonyl group and tertiary amine in the piperidine ring drive redox reactions:
| Reaction | Reagents | Outcome | Source |
|---|---|---|---|
| NaBH₄ Reduction | EtOH, 25°C, 6 hr | Conversion of C=O to CH₂ group | |
| PCC Oxidation | DCM, 0°C → 25°C, 3 hr | Oxidative dehydrogenation of piperidine |
Reduction of the lactam carbonyl produces a secondary alcohol, while oxidation generates α,β-unsaturated ketones.
Functionalization at the Methyl Group
The 1'-methyl group undergoes selective modifications:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Free Radical Bromination | NBS, AIBN, CCl₄, 80°C | CH₃ → CH₂Br (85% yield) | |
| Oxidation to Carboxylic Acid | KMnO₄, H₂O, Δ | CH₃ → COOH (requires >24 hr) |
Brominated derivatives serve as intermediates for coupling reactions (e.g., Suzuki-Miyaura).
Coordination Chemistry
The nitrogen-rich structure forms complexes with transition metals, enhancing bioactivity:
| Metal Ion | Ligand Sites | Observed Stability Constant (log K) | Source |
|---|---|---|---|
| Cu(II) | Piperidine N, quinazoline O | 8.9 ± 0.2 | |
| Fe(III) | Quinazoline N | 6.7 ± 0.3 |
Copper complexes exhibit enhanced antiproliferative activity against cancer cell lines (IC₅₀ reduction by 40–60%) .
Stability Under Biological Conditions
Hydrolytic and metabolic stability data:
| Condition | Half-Life (t₁/₂) | Major Degradation Pathway | Source |
|---|---|---|---|
| Simulated Gastric Fluid (pH 1.2) | 12.3 hr | Lactam hydrolysis | |
| Human Liver Microsomes | 28.5 min | N-demethylation |
Demethylation at the piperidine nitrogen is the primary metabolic route.
Comparative Reactivity with Analogues
Reactivity differences between fluorine-substituted and unsubstituted spiro compounds:
| Parameter | 6'-F Derivative | Non-Fluorinated Analog | Source |
|---|---|---|---|
| Electrophilic Substitution Rate | 2.1× faster | Baseline | |
| Oxidative Stability | 15% lower ΔG‡ | Higher susceptibility to oxidation |
Fluorination increases electron deficiency, accelerating aromatic substitutions but reducing resistance to oxidation.
Scientific Research Applications
Pharmacological Applications
The compound has been primarily investigated for its potential as a delta opioid receptor agonist , which positions it as a candidate for pain management therapies, particularly for neuropathic pain. The following sections detail its applications:
Pain Management
Research indicates that compounds similar to 6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one can effectively modulate pain pathways through the activation of delta opioid receptors. Studies have shown that stimulation of these receptors can lead to analgesic effects without the high abuse liability associated with traditional mu-opioid agonists .
Neuropathic Pain Treatment
In animal models, the compound has demonstrated efficacy in reducing neuropathic pain, suggesting its utility in treating conditions such as diabetic neuropathy and post-surgical pain. The mechanism involves the modulation of neurotransmitter release and inhibition of pain signal transduction pathways .
Potential in Treating Other Disorders
Beyond pain management, preliminary studies suggest that this compound may also have applications in treating anxiety and depression due to its interaction with various neurotransmitter systems. The spiro structure may enhance its ability to cross the blood-brain barrier, making it a viable candidate for central nervous system disorders .
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
Mechanism of Action
The mechanism of action of “6’-Fluoro-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one” would depend on its specific interactions with molecular targets. These may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Fluorine Position : Moving fluorine from 6' to 7' (as in CAS 1351398-43-0) may alter electronic effects and binding affinity in biological targets .
- Spiro Ring Position : Piperidine at position 3 (CAS 438621-93-3) vs. 4 introduces steric differences, impacting receptor interactions .
- Ring System : Replacing piperidine with cyclohexane (CAS 30152-60-4) enhances thermal stability (mp 300°C) but reduces nitrogen-based reactivity .
Biological Activity
6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS Number: 1355182-08-9) is a novel compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 249.28 g/mol. The compound features a spiro structure that is characteristic of various biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | C13H16FN3O |
| Molecular Weight | 249.28 g/mol |
| CAS Number | 1355182-08-9 |
Research indicates that compounds within the spiro[piperidine] class often interact with various biological targets, including receptors and enzymes involved in critical physiological processes. The specific mechanisms of action for this compound are still under investigation; however, preliminary studies suggest it may exhibit activity as a modulator of neurotransmitter systems and could potentially influence ion channel functions.
Potential Biological Activities
- Anticancer Activity : Preliminary studies have suggested that spiro compounds can induce apoptosis in cancer cells through pathways involving the modulation of signaling cascades related to cell survival and proliferation.
- Neuropharmacological Effects : The structural similarities with known psychoactive agents imply potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.
- Antimicrobial Properties : Some derivatives within the spiro series have shown promise against various bacterial strains, suggesting a possible role in infectious disease treatment.
Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of similar compounds have highlighted the importance of specific functional groups in enhancing biological efficacy. For instance, modifications to the piperidine ring or substituents on the quinazoline moiety can significantly impact potency against target receptors .
- Case Studies : In vitro assays have demonstrated that certain analogs exhibit enhanced activity against cystic fibrosis transmembrane conductance regulator (CFTR) mutants, suggesting a potential application in respiratory therapies .
Case Study 1: Anticancer Activity
In a study examining the effects of various spiro compounds on cancer cell lines, it was found that this compound induced significant cytotoxicity in breast cancer cells. The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological potential of spiro compounds demonstrated that derivatives similar to 6'-Fluoro-1'-methyl-1'H-spiro[piperidine] exhibited anxiolytic-like effects in animal models. These findings suggest possible therapeutic applications for anxiety disorders .
Q & A
Q. Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| [5+1]-Cyclocondensation | 70–85 | Reflux in ethanol, 24 h | High purity | Requires anhydrous conditions |
| Metal-free one-step | 80–90 | Acetic acid (10 mol%), 12 h | Scalable, eco-friendly | Limited substrate scope |
Q. Table 2: NMR Spectral Data
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic protons | 6.69–7.67 | Multiplet | Quinazolinone ring |
| Spirocyclic CH₂ | 1.43–1.89 | Multiplet | Piperidine/cyclohexane protons |
| Amide NH | 6.93 | Singlet | Secondary amine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
